4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide
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Overview
Description
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide is a chemical compound with the molecular formula C₁₃H₁₁N₃O₄S₂. It is known for its unique structure, which includes a benzothiazole ring fused with a sulfonamide group.
Mechanism of Action
Target of Action
Similar compounds have been used as catalysts or ligands in organic synthesis reactions .
Mode of Action
It’s known that similar compounds can facilitate the progress of various chemical reactions .
Biochemical Pathways
Similar compounds have been used to prepare other organic compounds, such as pharmaceuticals, dyes, and functional materials .
Pharmacokinetics
The molecular formula of the compound isC 13 H 11 N 3 O 4 S 2 , which might influence its pharmacokinetic properties.
Result of Action
Similar compounds have shown prominent inhibitory effects on the growth of microorganisms such as fungi, bacteria, and algae in organic media .
Preparation Methods
The synthesis of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2-benzothiazole and benzenesulfonamide.
Reaction Conditions: The benzothiazole is oxidized to form 1,1-dioxido-1,2-benzothiazole. This intermediate is then reacted with benzenesulfonamide under controlled conditions to form the final product.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The benzothiazole ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide can be compared with other similar compounds, such as:
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid: This compound has a similar structure but with a carboxylic acid group instead of a sulfonamide group.
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide: This compound includes an additional phenyl group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c14-21(17,18)10-7-5-9(6-8-10)15-13-11-3-1-2-4-12(11)22(19,20)16-13/h1-8H,(H,15,16)(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUDSUOIJAPWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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